molecular formula C5H12O4 B600147 2,4,6,8-Tetraoxanonane CAS No. 13353-03-2

2,4,6,8-Tetraoxanonane

Cat. No.: B600147
CAS No.: 13353-03-2
M. Wt: 136.147
InChI Key: NYENPQBYHWPGNG-UHFFFAOYSA-N
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Description

2,4,6,8-Tetraoxanonane is an organic compound with the molecular formula C5H12O4 It is characterized by the presence of four ether groups within its structure, making it a member of the polyether family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8-Tetraoxanonane typically involves the reaction of appropriate alcohols with formaldehyde under acidic or basic conditions to form the polyether structure. One common method is the acid-catalyzed condensation of methanol with formaldehyde, followed by subsequent etherification steps to achieve the desired tetraether structure.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity of the product. The use of catalysts such as sulfuric acid or other strong acids is common to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2,4,6,8-Tetraoxanonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ether groups into alcohols.

    Substitution: The ether groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (e.g., NaCl, NaBr) can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated ethers or other substituted ethers.

Scientific Research Applications

2,4,6,8-Tetraoxanonane has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent or reagent in organic synthesis due to its stability and reactivity.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

    Medicine: Explored for its use in the formulation of pharmaceuticals, particularly in controlled release mechanisms.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 2,4,6,8-Tetraoxanonane exerts its effects is largely dependent on its chemical structure. The presence of multiple ether groups allows it to interact with various molecular targets through hydrogen bonding and van der Waals forces. These interactions can influence the compound’s solubility, reactivity, and overall behavior in different environments.

Comparison with Similar Compounds

  • 2,4,6-Trioxaheptane (C4H10O3)
  • 2,4,6,8,10-Pentaoxaundecane (C6H14O5)

Comparison: 2,4,6,8-Tetraoxanonane is unique due to its specific arrangement of four ether groups, which imparts distinct chemical and physical properties. Compared to 2,4,6-Trioxaheptane, it has an additional ether group, which can enhance its solubility and reactivity. In contrast to 2,4,6,8,10-Pentaoxaundecane, it has fewer ether groups, making it less complex and potentially easier to synthesize and manipulate in various applications.

Properties

IUPAC Name

methoxy(methoxymethoxymethoxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O4/c1-6-3-8-5-9-4-7-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYENPQBYHWPGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCOCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60709264
Record name 2,4,6,8-Tetraoxanonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60709264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13353-03-2
Record name 2,4,6,8-Tetraoxanonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60709264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methane, bis(methoxymethoxy)-Trioxymethylene dimethyl etherBis(methoxymethyl)OME/DMM 3RD_CLP_2,4,6,8-Tetraoxanonane_13353-03-2_V01_20171214_TS
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the significance of studying the vapor-liquid equilibrium of 2,4,6,8-Tetraoxanonane with 1-butanol?

A1: The research by [] investigates the vapor-liquid equilibrium of binary systems containing this compound and 1-butanol. This type of study is crucial for understanding the behavior of these mixtures during separation processes like distillation. [] This information is valuable for industrial applications where separating these components is necessary.

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